N-[(thiophen-2-yl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide

CNS drug discovery physicochemical profiling monoamine transporter

Researchers pursuing monoamine transporter SAR often face conformational ambiguity with flexible piperidine analogs, complicating DAT vs. SERT selectivity interpretation. This (1R,5S)-N-(thiophen-2-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide resolves that problem: - Pre-defined (1R,5S) stereochemistry eliminates racemate variability in SAR studies. - 3-Oxa bridge imposes rigid boat-locked conformation, enabling systematic rigidity-potency correlation. - Thiophene substituent provides sulfur-mediated polarizability and π-stacking geometry absent in phenyl or alkyl analogs. - Vendor-certified 98% purity with moderate LogP (1.82) supports CNS penetration screening.

Molecular Formula C12H16N2O2S
Molecular Weight 252.33
CAS No. 1396852-50-8
Cat. No. B2605787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(thiophen-2-yl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
CAS1396852-50-8
Molecular FormulaC12H16N2O2S
Molecular Weight252.33
Structural Identifiers
SMILESC1CC2COCC1N2C(=O)NCC3=CC=CS3
InChIInChI=1S/C12H16N2O2S/c15-12(13-6-11-2-1-5-17-11)14-9-3-4-10(14)8-16-7-9/h1-2,5,9-10H,3-4,6-8H2,(H,13,15)
InChIKeyIUOPJNWCXNQKHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1396852-50-8: Identity and Physicochemical Baseline


N-[(thiophen-2-yl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS 1396852-50-8) is a conformationally constrained bicyclic carboxamide featuring a 3-oxa-8-azabicyclo[3.2.1]octane core with a thiophen-2-ylmethyl substituent at the carboxamide nitrogen . The compound is supplied as the stereochemically defined (1R,5S) enantiomer with a vendor‑certified purity of 98% . Key computed physicochemical descriptors include a molecular weight of 252.33 g·mol⁻¹, a polar surface area (TPSA) of 41.57 Ų, and a calculated LogP of 1.8209, indicating moderate lipophilicity suitable for CNS drug discovery campaigns . The combination of the ether‑bridged bicyclic scaffold and the electron‑rich thiophene moiety distinguishes this compound from simpler tropane‑derived analogs and positions it as a specialized building block for medicinal chemistry exploration.

Core Scaffold 3-Oxa-8-azabicyclo[3.2.1]octane with ether-bridged rigidity
Stereochemistry Single (1R,5S) enantiomer, vendor-certified purity
N-Substituent Thiophen-2-ylmethyl group enables sulfur-mediated interactions

CAS 1396852-50-8: Generic Substitution Constraints


The 3‑oxa‑8‑azabicyclo[3.2.1]octane scaffold imposes a rigid, boat‑locked conformation on the piperidine ring that fundamentally alters the spatial presentation of the N‑substituent compared with flexible piperidine or even unsaturated 8‑azabicyclo[3.2.1]oct‑2‑ene analogs . Substituting the thiophen‑2‑ylmethyl group with a phenyl, naphthyl, or simple alkyl substituent (e.g., N‑cyclopentyl‑N‑methyl or N‑(2‑methylphenyl) analogs) eliminates the sulfur‑mediated polarizability and the specific π‑stacking geometry that the thiophene ring provides, both of which have been shown in structurally related monoamine transporter inhibitor series to critically influence DAT vs. SERT selectivity [1]. Furthermore, the (1R,5S) stereochemistry of the target compound is pre‑defined, whereas many commercial analogs are supplied as racemates, introducing an uncontrolled variable in structure‑activity relationship (SAR) studies. Without direct comparative pharmacological data, these scaffold‑intrinsic and stereochemical factors constitute the primary rationale against indiscriminate analog substitution.

Scaffold rigidity
Boat-locked conformation alters N-substituent spatial presentation compared to flexible piperidine analogs.
Thiophene replacement
Phenyl or naphthyl substitution may remove sulfur-mediated polarizability, shifting DAT/SERT selectivity profile.
Stereochemical ambiguity
Racemic commercial analogs introduce uncontrolled stereochemical variable, compromising SAR reproducibility.

CAS 1396852-50-8: Differentiation Evidence


Physicochemical Profile Comparison

The target compound (1396852-50-8) possesses a computed LogP of 1.8209 and TPSA of 41.57 Ų . Its closest commercially listed analog, N‑(thiophen‑2‑yl)‑8‑azabicyclo[3.2.1]oct‑2‑ene‑8‑carboxamide (CAS 1797182‑44‑5), has a lower molecular weight (234.32 vs. 252.33 g·mol⁻¹) and lacks the 3‑oxa bridge, which reduces hydrogen‑bond acceptor count and alters conformational flexibility . Although direct LogP data for the comparator are unavailable, the presence of the endocyclic oxygen in 1396852-50-8 is predicted to lower LogD by approximately 0.3–0.5 log units relative to the all‑carbon analog, a shift that can meaningfully influence brain penetration potential [1].

Physicochemical Profile
Class-level inference
Target: LogP 1.82, TPSA 41.57 Ų, MW 252.33, 3 H‑acceptors. Comparator (CAS 1797182‑44‑5): MW 234.32, 2 H‑acceptors, no 3‑oxa bridge; predicted ΔLogD −0.3 to −0.5.
Supports CNS permeability–solubility balance assessment
In silico prediction; confirm experimentally
CNS drug discovery physicochemical profiling monoamine transporter

Enantiomeric Purity Comparison

The target compound is supplied as the single (1R,5S) enantiomer, as confirmed by the IUPAC name listed on chemsrc.com and kuujia.com [1]. In contrast, several structurally analogous 3‑oxa‑8‑azabicyclo[3.2.1]octane‑8‑carboxamides available from commercial vendors (e.g., N‑(naphthalen‑1‑ylmethyl)‑3‑oxa‑8‑azabicyclo[3.2.1]octane‑8‑carboxamide and N‑(2‑methylphenyl)‑3‑oxa‑8‑azabicyclo[3.2.1]octane‑8‑carboxamide) are not explicitly labeled with stereochemical descriptors, suggesting they may be supplied as racemates or with undefined enantiomeric composition .

Enantiomeric Purity
Head-to-head
Target: single (1R,5S) enantiomer confirmed. Comparators: stereochemistry not specified, likely racemic or undefined composition.
Enables unambiguous SAR interpretation
Vendor label confirmation
chiral synthesis enantioselective pharmacology stereochemical SAR

Thiophene Substituent Advantage

The thiophen‑2‑ylmethyl group of 1396852-50-8 provides a sulfur atom capable of engaging in unique non‑covalent interactions (S–π, S–H, and chalcogen bonding) that are absent in corresponding phenyl‑substituted analogs such as N‑(2‑methylphenyl)‑3‑oxa‑8‑azabicyclo[3.2.1]octane‑8‑carboxamide (CAS 1396708‑66‑9) . In published SAR studies on 8‑azabicyclo[3.2.1]octane‑based monoamine transporter inhibitors, replacement of a thiophene substituent with a phenyl group has been shown to alter DAT binding affinity by >10‑fold in certain substitution patterns [1]. Although target‑specific quantitative data for 1396852-50-8 are not publicly available, the thiophene motif is a recognized pharmacophoric element in several CNS‑active developmental candidates, including monoamine reuptake inhibitors disclosed in NeuroSearch patent families [2].

Thiophene Substituent
Class-level inference
Thiophene enables S–π, S–H, chalcogen bonding. In related 8‑azabicyclo series, thiophene→phenyl replacement reported >10‑fold DAT affinity shift.
Supports IP‑generating chemical space exploration
Target-specific data not publicly available
medicinal chemistry π-stacking interactions monoamine transporter pharmacology

3-Oxa Bridge: Rigidity & Metabolic Stability

The 3‑oxa‑8‑azabicyclo[3.2.1]octane core of 1396852-50-8 incorporates an endocyclic ether oxygen that distinguishes it from the all‑carbon 8‑azabicyclo[3.2.1]octane (tropane) scaffold found in classical monoamine reuptake inhibitors such as tesofensine and cocaine analogs . The replacement of a methylene (CH₂) with an oxygen atom at the 3‑position introduces a dipole that modifies the electrostatic potential surface of the bicyclic system and eliminates a potential site of cytochrome P450‑mediated oxidation, a metabolic soft spot documented for the tropane C‑3 position [1]. While direct metabolic stability data for 1396852-50-8 are not available, the 3‑oxa modification is a recognized strategy in medicinal chemistry for improving the metabolic profile of bicyclic amines without substantially altering overall molecular shape [2].

3-Oxa Bridge Rigidity
Class-level inference
Replaces metabolically labile tropane C3 methylene with ether oxygen; reduces predicted CYP oxidation sites while retaining bicyclic topology.
May improve metabolic stability profile
Direct metabolic data unavailable; design principle inference
conformational restriction metabolic stability scaffold hopping

CAS 1396852-50-8: Application Scenarios


CNS Monoamine Transporter SAR Probe

The (1R,5S) enantiomeric purity and moderate LogP (1.82) make this compound suitable as a reference probe in dopamine transporter (DAT) and serotonin transporter (SERT) SAR studies, where stereochemistry is a known determinant of transporter subtype selectivity [1]. The 3‑oxa bridge provides a conformational constraint not present in flexible piperidine analogs, enabling systematic exploration of the relationship between bicyclic ring rigidity and monoamine reuptake inhibition potency [2].

Scaffold-Hopping for Metabolic Stability

For medicinal chemistry teams seeking to replace metabolically labile tropane scaffolds, 1396852-50-8 serves as a direct 3‑oxa isostere. The endocyclic oxygen eliminates the C‑3 methylene oxidation site while preserving the overall bicyclic topology required for monoamine transporter binding [3]. This scaffold‑hopping strategy is particularly relevant for programs aiming to reduce first‑pass metabolism while maintaining CNS penetration [4].

Kinase/GPCR Library Fragment

The thiophen‑2‑ylmethyl substituent is a privileged fragment in kinase and GPCR inhibitor design. When coupled with the rigid 3‑oxa‑8‑azabicyclo[3.2.1]octane core, the compound can serve as a diversity element in DNA‑encoded library (DEL) synthesis or fragment‑based drug discovery campaigns targeting ATP‑binding pockets or aminergic GPCRs where sulfur‑mediated interactions (S–π, chalcogen bonding) contribute to binding affinity [5].

NK-3 Receptor Antagonist Comparator

Patent literature associates structurally related 3‑oxa‑8‑azabicyclo[3.2.1]octane carboxamides with NK‑3 receptor antagonism [6]. While the specific NK‑3 activity of 1396852-50-8 has not been disclosed, its thiophene substituent and stereochemical profile make it a valuable comparator compound for profiling selectivity windows in neurokinin receptor drug discovery, particularly when benchmarking against clinical candidates such as osanetant or fezolinetant.

Application
Selection Property
Validation Focus
Monoamine transporter SAR probe
Stereochemically defined (1R,5S) enantiomer with constrained bicyclic core
DAT/SERT subtype selectivity profiling
Scaffold-hopping for metabolic stability
3-Oxa bridge replaces oxidizable tropane C3 methylene
In vitro metabolic soft-spot comparison vs. all-carbon scaffolds
Kinase/GPCR fragment library diversification
Thiophene substituent for sulfur-mediated binding interactions
Binding affinity screening in aminergic GPCR and kinase panels
NK-3 receptor antagonist comparator
Structurally related to patent-disclosed NK-3 antagonist series
NK-3 receptor selectivity profiling and benchmarking
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